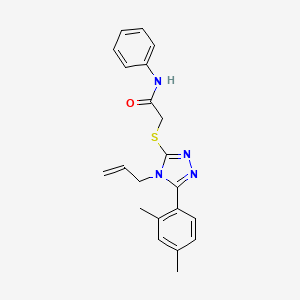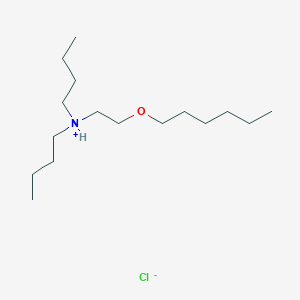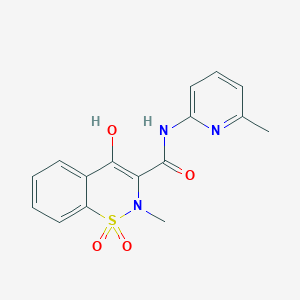![molecular formula C15H20Cl3N3OS B12003513 N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)
N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}hexanamide is a chemical compound with the molecular formula C13H13Cl3N4O2S .
- It belongs to the class of acetamides and contains a trichloroethyl group.
- The compound’s structure includes a thiadiazine ring and a phenylcarbamothioyl group.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not widely documented. it can be synthesized through various methods involving chlorination, amidation, and cyclization.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Analyse Des Réactions Chimiques
Reactivity: N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}hexanamide can participate in several reactions
Common Reagents: Chlorinating agents (e.g., thionyl chloride), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: These depend on reaction conditions, but potential products include derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Potential pharmacological properties or drug development.
Industry: Applications in materials science or chemical manufacturing.
Mécanisme D'action
- The compound’s mechanism of action remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Uniqueness: Its specific structure and combination of functional groups set it apart from related compounds.
Remember that while the compound shows promise, further research is essential to unlock its full potential
Propriétés
Formule moléculaire |
C15H20Cl3N3OS |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]hexanamide |
InChI |
InChI=1S/C15H20Cl3N3OS/c1-2-3-5-10-12(22)20-13(15(16,17)18)21-14(23)19-11-8-6-4-7-9-11/h4,6-9,13H,2-3,5,10H2,1H3,(H,20,22)(H2,19,21,23) |
Clé InChI |
ALLRWYIQVJNUOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)




![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)

![2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003521.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide](/img/structure/B12003524.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
